molecular formula C18H18FNO2 B6012309 N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Cat. No. B6012309
M. Wt: 299.3 g/mol
InChI Key: GFUONTYFQNORMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a key role in regulating various physiological processes, including immune function and vascular tone. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide binds to S1P receptors and induces their internalization, resulting in the sequestration of lymphocytes in secondary lymphoid organs and preventing their migration to sites of inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, which can help to reduce inflammation and prevent autoimmune responses. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a well-established mechanism of action. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been extensively studied, and there is a large body of literature on its biological effects. However, there are also limitations to the use of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in lab experiments. The compound can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been investigated for its potential use in the treatment of cancer, and further research in this area is needed. Finally, there is ongoing research on the development of new analogs of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide that may have improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, including the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This compound is then reacted with 2-fluoroaniline to form the final product, N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUONTYFQNORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

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